molecular formula C19H15BrN2O3 B2618330 (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide CAS No. 303064-27-9

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No. B2618330
CAS RN: 303064-27-9
M. Wt: 399.244
InChI Key: FZBKISYFZPPHRP-SRZZPIQSSA-N
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Description

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide has been studied for its potential applications in various scientific fields. One of its main applications is in the field of medicinal chemistry, where it has been investigated for its potential as an anti-cancer agent. Studies have shown that (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Mechanism of Action

The mechanism of action of (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is not fully understood. However, studies have suggested that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects
Studies have shown that (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide exhibits low toxicity towards normal cells, indicating its potential as a selective anti-cancer agent. It has also been reported to exhibit antioxidant activity and to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is its potential as a selective anti-cancer agent with low toxicity towards normal cells. However, its limitations include its low solubility in water, which can affect its bioavailability and limit its potential applications.

Future Directions

There are several future directions for the research on (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, due to its reported activity against acetylcholinesterase and tyrosinase. Another direction is to explore its potential as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for potential clinical applications.
Conclusion
(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to optimize its pharmacokinetic properties for potential clinical use.

Synthesis Methods

The synthesis of (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde and 2-(naphthalen-1-yloxy)acetic acid hydrazide in ethanol under reflux conditions. The resulting product is a yellow solid with a melting point of 238-240°C.

properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3/c20-15-8-9-17(23)14(10-15)11-21-22-19(24)12-25-18-7-3-5-13-4-1-2-6-16(13)18/h1-11,23H,12H2,(H,22,24)/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBKISYFZPPHRP-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NN=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-(naphthalen-1-yloxy)acetohydrazide

CAS RN

303064-27-9
Record name N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE
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